molecular formula C9H6BrF3O B1524192 1-(4-Bromo-2-methylphenyl)-2,2,2-trifluoroethanone CAS No. 1351479-07-6

1-(4-Bromo-2-methylphenyl)-2,2,2-trifluoroethanone

Cat. No.: B1524192
CAS No.: 1351479-07-6
M. Wt: 267.04 g/mol
InChI Key: DANIINALEOHAHB-UHFFFAOYSA-N
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Description

The compound “1-(4-Bromo-2-methylphenyl)-2,2,2-trifluoroethanone” is likely an organic compound containing a bromine atom and a trifluoroethanone group attached to a methylphenyl group .


Molecular Structure Analysis

The molecular structure of this compound would likely consist of a phenyl ring (a hexagonal ring of carbon atoms) with a bromine atom and a methyl group (CH3) attached. The trifluoroethanone group would likely be attached to the phenyl ring as well .


Chemical Reactions Analysis

The chemical reactions of this compound would likely be influenced by the presence of the bromine atom, the trifluoroethanone group, and the methyl group. The bromine atom might make the compound more reactive, while the trifluoroethanone group could potentially undergo reactions with nucleophiles .


Physical and Chemical Properties Analysis

Based on its structure, this compound is likely to be a solid under normal conditions. It might have a relatively high boiling point due to the presence of the bromine atom. The trifluoroethanone group might make the compound somewhat polar, which could influence its solubility in different solvents .

Scientific Research Applications

Chemoenzymatic Synthesis

The research demonstrated the chemoenzymatic synthesis of an Odanacatib precursor using a sequence that includes a Suzuki‐Miyaura cross-coupling and bioreduction. This methodology leverages 1-aryl-2,2,2-trifluoroethanones, showcasing their utility in synthesizing biologically active compounds through stereoselective routes (González-Martínez, Gotor, & Gotor‐Fernández, 2019).

Catalysis and Polymerization

A novel series of high-molecular-weight polymers and copolymers was synthesized through a metal-free superacid-catalyzed reaction, involving trifluoromethylalkyl and trifluoromethylaryl ketones with aromatic hydrocarbons. This demonstrates the potential of using trifluoromethylated compounds in creating materials with unique properties, including solubility in organic solvents and the ability to form flexible, transparent films (Olvera et al., 2013).

Organic Synthesis

The synthesis and characterization of thermotropic nematic liquid crystalline dendrimeric polymer highlighted the role of bromo-substituted and trifluoromethylated compounds in developing materials with specific optical and structural properties. This research underscores the importance of such compounds in the field of advanced materials science (Percec & Kawasumi, 1992).

Drug Discovery

In drug discovery, trifluoromethylated compounds have been explored for their biological activities , such as inducing apoptosis in cancer cells. The structure-activity relationships of these compounds provide insights into their mechanism of action and potential therapeutic applications (Kemnitzer et al., 2004).

Synthesis of Bioactive Molecules

A synthetic protocol for preparing 1,3-dibromo-1,1-difluoro-2-propanone was developed, showcasing its utility in synthesizing thiazoles with potential applications in drug discovery. This highlights the versatility of trifluoromethylated compounds in synthesizing bioactive molecules with diverse functionalities (Colella et al., 2018).

Mechanism of Action

Target of Action

It’s known that benzylic halides, such as this compound, typically react via sn2 or sn1 pathways .

Mode of Action

The mode of action of 1-(4-Bromo-2-methylphenyl)-2,2,2-trifluoroethanone involves interactions with its targets via SN2 or SN1 pathways . In these reactions, the bromine atom in the compound can be replaced by a nucleophile, leading to various downstream effects.

Pharmacokinetics

It’s noted that the compound has high gastrointestinal absorption and is bbb permeant . These properties suggest that the compound could have good bioavailability.

Future Directions

The study of organic compounds with halogens and other functional groups is a vibrant field of research in chemistry. Compounds like “1-(4-Bromo-2-methylphenyl)-2,2,2-trifluoroethanone” could potentially be used in the synthesis of pharmaceuticals, agrochemicals, or materials .

Properties

IUPAC Name

1-(4-bromo-2-methylphenyl)-2,2,2-trifluoroethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrF3O/c1-5-4-6(10)2-3-7(5)8(14)9(11,12)13/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DANIINALEOHAHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Br)C(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1351479-07-6
Record name 1-(4-bromo-2-methylphenyl)-2,2,2-trifluoroethan-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of 1-(4-bromo-2-methylphenyl)-2,2,2-trifluoroethanol (1.8 g, 6.7 mmol) in CH2Cl2 (20 mL) was added Dess-Martin Periodinane (3.4 g, 8.1 mmol) at 0° C. The mixture was stirred at RT for 2 h, then diluted with water (10 mL) and filtered. The filtrate was extracted with CH2Cl2. The combined organic layer was washed with brine, dried over Na2SO4 and concentrated in vacuo. Purification by normal phase silica gel column provided 1-(4-bromo-2-methylphenyl)-2,2,2-trifluoroethanone as a yellow oil.
Quantity
1.8 g
Type
reactant
Reaction Step One
Quantity
3.4 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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